molecular formula C6H8BrN3 B2988283 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine CAS No. 2287310-30-7

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Cat. No.: B2988283
CAS No.: 2287310-30-7
M. Wt: 202.055
InChI Key: ABMVVNLLTUUORF-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-b]pyridazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Uniqueness

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMVVNLLTUUORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287310-30-7
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
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